molecular formula C10H3F3N2O B3378622 6,7,8-Trifluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile CAS No. 144367-58-8

6,7,8-Trifluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile

Cat. No.: B3378622
CAS No.: 144367-58-8
M. Wt: 224.14 g/mol
InChI Key: QERDUNPZZRICRK-UHFFFAOYSA-N
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Description

6,7,8-Trifluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile is a fluorinated quinoline derivative. This compound is notable for its unique structure, which includes three fluorine atoms and a nitrile group attached to a quinoline core. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7,8-Trifluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile typically involves the reaction of appropriate fluorinated anilines with malononitrile under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in industrial settings .

Chemical Reactions Analysis

Types of Reactions

6,7,8-Trifluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce amines .

Scientific Research Applications

6,7,8-Trifluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile is used in various scientific research fields:

Mechanism of Action

The mechanism of action of 6,7,8-Trifluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7,8-Trifluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile is unique due to its nitrile group, which imparts distinct reactivity compared to similar compounds. This structural feature allows for specific interactions with biological targets and enables unique chemical transformations .

Properties

IUPAC Name

6,7,8-trifluoro-4-oxo-1H-quinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H3F3N2O/c11-6-1-5-9(8(13)7(6)12)15-3-4(2-14)10(5)16/h1,3H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QERDUNPZZRICRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(C(=C1F)F)F)NC=C(C2=O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H3F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,7,8-Trifluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile
Reactant of Route 2
6,7,8-Trifluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile
Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
6,7,8-Trifluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile
Reactant of Route 6
6,7,8-Trifluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile

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